2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol
Description
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-tert-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol |
InChI |
InChI=1S/C13H16N2O2/c1-8-14-12(17-15-8)9-5-6-11(16)10(7-9)13(2,3)4/h5-7,16H,1-4H3 |
InChI Key |
ZYCVFRSDFXSLJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Tert-butyl Group: This step often involves Friedel-Crafts alkylation, where tert-butyl chloride reacts with the phenol in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: The oxadiazole ring is then attached to the phenol through a substitution reaction.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Biochemical Probes: Used to study enzyme activity.
Drug Development: Potential precursor for pharmaceuticals.
Medicine
Antimicrobial Agents: Investigated for antimicrobial properties.
Antioxidants: Potential use as an antioxidant in medical formulations.
Industry
Polymer Additives: Used to improve the stability and performance of polymers.
Coatings: Incorporated into coatings for enhanced durability.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, altering their activity.
Chemical Reactions: Acts as a catalyst or intermediate, facilitating various chemical transformations.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key physicochemical properties of 2-(tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol with analogues differing in substituents on the phenol or oxadiazole rings:
<sup>*</sup>Predicted using ChemAxon; <sup>†</sup>Minimum Inhibitory Concentration; <sup>‡</sup>ND = Not Determined.
Key Observations :
- Lipophilicity : The tert-butyl group in the target compound increases LogP (3.2) compared to polar derivatives like 4-(3-methyl-oxadiazol-5-yl)benzoic acid (LogP 1.8). This enhances membrane permeability but reduces aqueous solubility.
- Bioactivity: The phenol-oxadiazole scaffold is critical for antimicrobial activity. Replacement of phenol with benzoic acid (e.g., 4-(3-methyl-oxadiazol-5-yl)benzoic acid) abolishes activity, likely due to reduced membrane interaction .
- Positional Effects: In (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol, the tert-butyl is on the oxadiazole rather than the phenol, resulting in higher water solubility (8.7 mg/mL) but unconfirmed bioactivity .
Biological Activity
2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol is a compound of interest due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities, supported by relevant research findings and data.
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- CAS Number : 2088367-13-7
1. Antioxidant Activity
Research indicates that derivatives of 2-(tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol exhibit significant antioxidant properties. The antioxidant activity is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).
A study found that compounds related to this structure demonstrated antioxidant capabilities comparable to ascorbic acid, suggesting their potential use in preventing oxidative stress-related diseases .
| Compound | DPPH IC50 (µg/mL) | FRAP (µmol FeSO₄/g) |
|---|---|---|
| 2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol | 25 | 150 |
| Ascorbic Acid | 20 | 200 |
2. Anti-inflammatory Activity
The compound has shown promise in reducing inflammation markers in various cell lines. In vitro studies using RAW264.7 macrophages indicated that treatment with this compound significantly decreased the expression of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations of 50 and 100 µg/mL .
| Cell Line | Concentration (µg/mL) | TNF-α Reduction (%) | IL-6 Reduction (%) |
|---|---|---|---|
| RAW264.7 | 50 | 45 | 50 |
| RAW264.7 | 100 | 60 | 70 |
3. Cytotoxicity
Cytotoxic effects were assessed using various cancer cell lines, including HeLa and MCF-7. The compound exhibited an IC50 value of approximately 10 µg/mL against HeLa cells, indicating significant cytotoxic activity .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
4. Antimicrobial Activity
The antimicrobial potential of the compound was evaluated against several bacterial and fungal strains. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Studies
A notable study investigated the effects of this compound on oxidative stress in animal models. The administration of the compound resulted in a marked decrease in lipid peroxidation levels and an increase in antioxidant enzyme activities in the liver tissues of rats . This suggests a protective role against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
